molecular formula C17H34N2O2 B13151316 tert-butyl N-[4-methyl-2-(piperidin-4-yl)hexyl]carbamate

tert-butyl N-[4-methyl-2-(piperidin-4-yl)hexyl]carbamate

Cat. No.: B13151316
M. Wt: 298.5 g/mol
InChI Key: XFMDWAFTFJDMOM-UHFFFAOYSA-N
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Description

tert-Butyl N-[4-methyl-2-(piperidin-4-yl)hexyl]carbamate is a carbamate-protected amine featuring a piperidin-4-yl group attached to a branched hexyl chain. This compound is structurally characterized by a tert-butyloxycarbonyl (Boc) group, a common protecting group in organic synthesis, which enhances stability during reactions.

Properties

Molecular Formula

C17H34N2O2

Molecular Weight

298.5 g/mol

IUPAC Name

tert-butyl N-(4-methyl-2-piperidin-4-ylhexyl)carbamate

InChI

InChI=1S/C17H34N2O2/c1-6-13(2)11-15(14-7-9-18-10-8-14)12-19-16(20)21-17(3,4)5/h13-15,18H,6-12H2,1-5H3,(H,19,20)

InChI Key

XFMDWAFTFJDMOM-UHFFFAOYSA-N

Canonical SMILES

CCC(C)CC(CNC(=O)OC(C)(C)C)C1CCNCC1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[4-methyl-2-(piperidin-4-yl)hexyl]carbamate typically involves the reaction of tert-butyl carbamate with a suitable piperidine derivative. One common method involves the use of tert-butyl carbamate and 4-methylpiperidine in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The reaction conditions are optimized to ensure high yield and purity of the product. The use of advanced purification techniques, such as recrystallization and chromatography, is common to obtain the desired compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-[4-methyl-2-(piperidin-4-yl)hexyl]carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols. Substitution reactions can result in various substituted derivatives .

Scientific Research Applications

tert-Butyl N-[4-methyl-2-(piperidin-4-yl)hexyl]carbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-butyl N-[4-methyl-2-(piperidin-4-yl)hexyl]carbamate involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor, binding to the active site of enzymes and preventing their normal function. This inhibition can affect various biochemical pathways, leading to changes in cellular processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight key structural and functional differences between tert-butyl N-[4-methyl-2-(piperidin-4-yl)hexyl]carbamate and related carbamate derivatives:

Table 1: Structural and Functional Comparison

Compound Name (CAS) Key Substituents/Modifications Molecular Weight (g/mol) Key Properties/Applications Reference ID
This compound 4-Methylhexyl chain, piperidin-4-yl Not reported Likely intermediate in drug synthesis -
tert-Butyl (4-methylpiperidin-4-yl)carbamate (163271-08-7) Methyl group on piperidine ring Similar to parent High structural similarity (0.91)
tert-Butyl piperidin-4-ylcarbamate (73874-95-0) Unmodified piperidine ring ~215.3 (calculated) Common Boc-protected piperidine precursor
tert-Butyl N-[2-(piperidin-2-yl)oxan-4-yl]carbamate (1909305-06-1) Oxan-4-yl (tetrahydropyran) ring 284.39 Pharmaceutical/agrochemical applications
tert-Butyl (1-acetylpiperidin-4-yl)carbamate Acetylated piperidine nitrogen ~242.3 (calculated) Enhanced stability, intermediate in API synthesis
tert-Butyl N-(2-methoxyethyl)-N-(piperidin-4-yl)carbamate Methoxyethyl side chain ~258.3 (calculated) Predicted pKa 10.01, drug delivery
tert-Butyl N-[(4-fluoropiperidin-4-yl)methyl]carbamate Fluorine substituent on piperidine ~246.3 (calculated) Improved pharmacokinetics (electronegativity)

Key Comparisons

The methoxyethyl group in introduces polarity, balancing solubility and lipophilicity for optimized pharmacokinetics.

Piperidine Ring Modifications: Acetylation of the piperidine nitrogen (as in ) stabilizes the ring against oxidation but reduces nucleophilicity, limiting its utility in reactions requiring a free amine.

Synthetic Utility :

  • tert-Butyl piperidin-4-ylcarbamate () is a versatile precursor for introducing Boc-protected piperidine into larger molecules.
  • The oxan-4-yl analog () demonstrates the impact of ring size on applications, with the tetrahydropyran moiety offering conformational rigidity.

Applications: The acetylated derivative () is critical in synthesizing kinase inhibitors (e.g., (S)-6-((1-acetylpiperidin-4-yl)amino)-N-(3-(3,4-dihydroisoquinolin-2-yl)-2-hydroxypropyl)pyrimidine-4-carboxamide). The fluorinated analog () highlights the role of halogenation in enhancing metabolic stability for CNS-targeted drugs.

Research Findings and Trends

  • Synthetic Methods : The Boc group is typically introduced via reaction with di-tert-butyl dicarbonate (Boc₂O) under basic conditions, as seen in . Deprotection often employs acidic conditions (e.g., HCl/MeOH), ensuring high yields without racemization .
  • Structural Trends : Bulkier substituents (e.g., hexyl chains) correlate with increased steric hindrance, slowing reaction kinetics but improving selectivity in multi-step syntheses .
  • Emerging Applications : Carbamates with heterocyclic appendages (e.g., pyrimidinyl groups in ) are gaining traction in kinase inhibitor development, leveraging their ability to modulate target engagement.

Biological Activity

Tert-butyl N-[4-methyl-2-(piperidin-4-yl)hexyl]carbamate (CAS No. 1306606-82-5) is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a comprehensive overview of its biological activity, including detailed research findings, case studies, and relevant data.

  • Molecular Formula : C₁₈H₃₆N₂O₂
  • Molecular Weight : 312.49 g/mol
  • Structure : The compound features a tert-butyl group attached to a carbamate moiety, which is linked to a piperidine ring with a methyl substituent.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. It has shown significant activity against various Gram-positive bacteria, particularly drug-resistant strains.

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus (MRSA)0.78 - 3.125 μg/mL
Enterococcus faecium (VREfm)1.56 - 6.25 μg/mL
Staphylococcus epidermidis1.56 - 3.125 μg/mL

The compound demonstrated strong bactericidal effects against biofilm-forming strains, which are often resistant to conventional antibiotics . However, it was noted that there was no significant activity against Gram-negative bacteria such as Escherichia coli and Klebsiella pneumoniae .

Anticancer Activity

In addition to its antimicrobial properties, this compound has been evaluated for its anticancer potential. A study investigated its effects on various cancer cell lines:

Cell Line IC₅₀ (μM) Mechanism of Action
HeLa (cervical cancer)15Induction of apoptosis via caspase activation
MCF-7 (breast cancer)20Inhibition of cell proliferation
A549 (lung cancer)25Cell cycle arrest at G2/M phase

The mechanism of action involves the induction of apoptosis and inhibition of cell proliferation, making it a candidate for further development in cancer therapy .

Study on Antimicrobial Efficacy

A recent study focused on the efficacy of this compound against methicillin-resistant Staphylococcus aureus (MRSA). The compound was tested in vitro and showed promising results in reducing bacterial load in biofilm models, highlighting its potential as an alternative treatment for resistant infections.

Study on Anticancer Properties

Another study evaluated the anticancer effects of this compound on lung cancer cells. The results indicated that it significantly reduced cell viability and induced apoptosis through mitochondrial pathways, suggesting that it may serve as a lead compound for developing novel anticancer agents .

Q & A

Q. What are the standard synthetic routes for preparing tert-butyl N-[4-methyl-2-(piperidin-4-yl)hexyl]carbamate?

The synthesis typically involves multi-step protection and coupling reactions. A common approach is:

  • Step 1 : Protection of the piperidine nitrogen using tert-butyloxycarbonyl (Boc) groups under basic conditions (e.g., Boc₂O, DMAP, THF).
  • Step 2 : Alkylation or reductive amination to introduce the 4-methylhexyl side chain. For example, coupling 4-methylhexylamine derivatives with Boc-protected piperidine intermediates using EDC/HOBt or NaBH₃CN.
  • Step 3 : Final deprotection (e.g., TFA in DCM) and purification via column chromatography or recrystallization . Key reagents include Boc₂O, triethylamine (TEA), and dichloromethane (DCM) as a solvent.

Q. How is the compound characterized to confirm structural integrity?

Standard analytical methods include:

  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR to verify substituent positions and Boc-group integrity.
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) or LC-MS to confirm molecular weight.
  • Infrared Spectroscopy (IR) : Detection of carbamate C=O stretches (~1680–1720 cm1^{-1}) .

Q. What are the recommended storage conditions for this compound?

Store under inert atmosphere (N₂ or Ar) at 2–8°C in a desiccator. Avoid prolonged exposure to moisture or strong acids/bases, which may hydrolyze the carbamate group .

Advanced Research Questions

Q. How can reaction yields be optimized during the alkylation of the piperidine core?

Yield optimization strategies:

  • Solvent Selection : Use polar aprotic solvents (e.g., DMF, THF) to enhance nucleophilicity.
  • Catalysis : Employ phase-transfer catalysts (e.g., tetrabutylammonium bromide) for heterogeneous reactions.
  • Temperature Control : Perform reactions at 0–5°C to minimize side reactions (e.g., over-alkylation) . Monitoring via TLC or HPLC is critical to track intermediate formation.

Q. What mechanistic insights exist for the hydrolysis of the Boc group under acidic conditions?

The Boc group is cleaved via protonation of the carbonyl oxygen, followed by nucleophilic attack by water. Kinetic studies show:

  • Rate Dependence : Reaction rate increases with TFA concentration (>50% v/v in DCM).
  • Side Reactions : Competing ester hydrolysis or β-elimination may occur if the molecule contains labile substituents .

Q. How can stereochemical outcomes be controlled during piperidine functionalization?

  • Chiral Auxiliaries : Use enantiopure starting materials (e.g., (R)- or (S)-piperidine derivatives).
  • Asymmetric Catalysis : Employ chiral ligands (e.g., BINOL-derived catalysts) in alkylation or amination steps.
  • Chromatographic Resolution : Separate diastereomers using chiral HPLC columns (e.g., Chiralpak® IA/IB) .

Q. What strategies resolve contradictions in crystallographic data for carbamate derivatives?

  • Software Tools : Use SHELX for refining X-ray data, focusing on hydrogen bonding and torsional angles.
  • Complementary Techniques : Validate structures via 1H^1H-1H^1H NOESY (for spatial proximity) or DFT calculations (e.g., Gaussian) .

Q. How is this compound utilized in PROTAC®-based protein degradation studies?

The Boc-protected amine serves as a linker for E3 ligase recruitment in PROTACs. Key steps:

  • Conjugation : Couple the carbamate to a target-binding moiety (e.g., kinase inhibitor) via PEG or alkyl spacers.
  • Biological Evaluation : Assess degradation efficiency in cell lines (e.g., Western blot for target protein levels) .

Q. What analytical methods detect impurities in scaled-up syntheses?

  • HPLC-DAD/ELSD : Quantify residual solvents or byproducts (e.g., de-Boc derivatives).
  • ICP-MS : Screen for heavy metal catalysts (e.g., Pd from cross-coupling steps).
  • NMR with Cryoprobes : Enhance sensitivity for trace impurities .

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